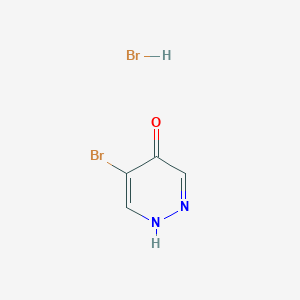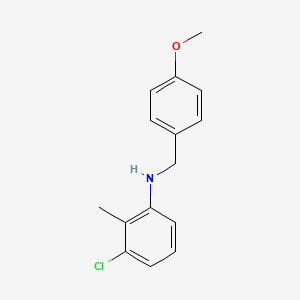
Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized via Michael additions or other base-catalyzed reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a central pyrimidine ring with various functional groups attached .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve their functional groups. For example, amine groups can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, compounds with a dimethylamino group often have basic properties .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Burbulienė et al. (2002) demonstrated its use in the synthesis of compounds with potential anti-inflammatory activity (Burbulienė, Udrenaite, Gaidelis, & Vainilavicius, 2002). Similarly, Brown and Teitei (1965) explored its quaternization reactions, contributing to the understanding of pyrimidine chemistry (Brown & Teitei, 1965).
Analytical Chemistry
In the realm of analytical chemistry, Hardt and Angerer (1999) described a method for determining metabolites of pirimicarb (which includes the methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate structure) in human urine, highlighting its relevance in biological monitoring and environmental analysis (Hardt & Angerer, 1999).
Coordination Chemistry
Dixon and Wells (1986) discussed the formation of complexes between metal ions and agricultural chemicals including methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate. This study contributes to the understanding of the interaction between pyrimidine derivatives and metal ions, which is vital in coordination chemistry and potentially in developing metal-based drugs (Dixon & Wells, 1986).
Antimicrobial Activity
The compound's derivatives have been explored for antimicrobial properties. Shastri and Post (2019) synthesized a series of compounds related to methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate, which showed significant antibacterial and antifungal activities (Shastri & Post, 2019).
Organic Synthesis
In organic synthesis, the compound has been used in various reactions. For example, Prikazchikova et al. (1977) demonstrated its reaction with dimethyl acetylenedicarboxylate, contributing to the broader field of heterocyclic compound synthesis (Prikazchikova, Rybchenko, & Cherkasov, 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-7(8(13)14-4)11-9(10-6)12(2)3/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZGBIVNMWZEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)
![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)

![(Z)-8'H-7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2475461.png)

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)
![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)